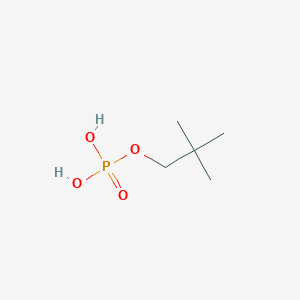
Neopentyl Dihydrogen Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neopentyl dihydrogen phosphate is an organic phosphate compound characterized by the presence of a neopentyl group attached to a dihydrogen phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentyl dihydrogen phosphate can be synthesized through the acid-catalyzed hydrolysis of neopentyl phosphate. The reaction typically involves the use of strong acids such as sulfuric acid or hydrochloric acid, which facilitate the cleavage of the phosphorus-oxygen bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous-flow reactors to ensure efficient and consistent synthesis. The reaction conditions are carefully controlled to optimize yield and purity, with considerations for temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: Neopentyl dihydrogen phosphate primarily undergoes hydrolysis reactions. The acid-catalyzed hydrolysis of this compound results in the cleavage of the phosphorus-oxygen bond, leading to the formation of neopentyl alcohol and inorganic phosphate .
Common Reagents and Conditions:
Acids: Sulfuric acid, hydrochloric acid
Conditions: Varying acid concentrations, typically at elevated temperatures to accelerate the reaction.
Major Products:
Neopentyl Alcohol: Formed through the cleavage of the phosphorus-oxygen bond.
Inorganic Phosphate: Resulting from the hydrolysis reaction.
Scientific Research Applications
Neopentyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: Studied for its potential role in biochemical pathways involving phosphoryl transfer reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of neopentyl dihydrogen phosphate involves its hydrolysis under acidic conditions. The protonation of the phosphate group facilitates the cleavage of the phosphorus-oxygen bond, leading to the formation of neopentyl alcohol and inorganic phosphate. This reaction is influenced by the concentration of the acid catalyst and the nature of the leaving group .
Comparison with Similar Compounds
Methyl Dihydrogen Phosphate: Similar in structure but differs in the alkyl group attached to the phosphate moiety.
Ethyl Dihydrogen Phosphate: Another similar compound with an ethyl group instead of a neopentyl group.
Uniqueness: Neopentyl dihydrogen phosphate is unique due to the presence of the neopentyl group, which imparts distinct steric and electronic properties. This makes it less prone to nucleophilic attack compared to its methyl and ethyl counterparts, resulting in different reactivity and stability profiles .
Properties
Molecular Formula |
C5H13O4P |
|---|---|
Molecular Weight |
168.13 g/mol |
IUPAC Name |
2,2-dimethylpropyl dihydrogen phosphate |
InChI |
InChI=1S/C5H13O4P/c1-5(2,3)4-9-10(6,7)8/h4H2,1-3H3,(H2,6,7,8) |
InChI Key |
ANUKUXHGGBMTJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)

![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)


![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)





![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)
![5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)
